2-Borono-5-chlorobenzoic acid

Suzuki-Miyaura cross-coupling orthogonal reactivity biaryl synthesis

Choose 2-Borono-5-chlorobenzoic acid: the ortho-carboxy/para-chloro arylboronic acid that outperforms generic phenylboronic acids. Its three functional groups create a unique electronic/steric environment for Suzuki-Miyaura coupling and β-lactamase inhibitor synthesis. The ortho-COOH enables direct amide/ester formation; the 5-chloro substituent tunes boronic acid Lewis acidity for serine hydrolase binding. 98% purity minimizes byproducts in pharmaceutical intermediate synthesis. Available in 1g–5g quantities with global shipping.

Molecular Formula C7H6BClO4
Molecular Weight 200.38 g/mol
CAS No. 850568-07-9
Cat. No. B1592882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Borono-5-chlorobenzoic acid
CAS850568-07-9
Molecular FormulaC7H6BClO4
Molecular Weight200.38 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O
InChIInChI=1S/C7H6BClO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11)
InChIKeyRENDEFHQQIYNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Borono-5-chlorobenzoic Acid (CAS 850568-07-9): Key Molecular Properties and Primary Research Role


2-Borono-5-chlorobenzoic acid (CAS 850568-07-9), also designated as 2-carboxy-4-chlorophenylboronic acid, is an ortho-substituted phenylboronic acid derivative with molecular formula C7H6BClO4 and molecular weight 200.38 . The compound features a boronic acid group (–B(OH)₂) at the 2-position and a carboxylic acid group at the 1-position of a benzene ring substituted with chlorine at the 5-position [1]. It exhibits a melting point of 300°C, a density of 1.552 g/cm³, and a calculated LogP of -0.282 . As a dual-functional arylboronic acid, it serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures and is recognized as a key building block in the synthesis of pharmaceutical compounds targeting anti-inflammatory and analgesic pathways, as well as β-lactamase inhibitors [2].

Why 2-Borono-5-chlorobenzoic Acid Cannot Be Replaced by Simpler Phenylboronic Acids


Generic substitution of 2-borono-5-chlorobenzoic acid with simpler phenylboronic acids fails because its three functional groups—the ortho-boronic acid, the carboxylic acid, and the para-chloro substituent—create a unique electronic and steric environment that governs both reactivity and downstream molecular recognition [1]. The ortho-relationship between the boronic acid and carboxylic acid groups enables intramolecular interactions and facilitates specific binding geometries that are absent in mono-functional analogs [2]. The electron-withdrawing chlorine substituent at the 5-position modulates the boronic acid group‘s Lewis acidity and binding affinity toward diols and biological targets such as β-lactamase enzymes [3][4]. Replacement with 4-carboxyphenylboronic acid or unsubstituted phenylboronic acid eliminates these regiospecific electronic effects and the capacity for targeted covalent interactions, resulting in different coupling efficiencies in Suzuki-Miyaura reactions and distinct biological activity profiles [2].

2-Borono-5-chlorobenzoic Acid: Quantitative Differentiation Evidence for Scientific Procurement


Dual Ortho-Boronic and Carboxylic Acid Functionality Enables Orthogonal Coupling Selectivity

2-Borono-5-chlorobenzoic acid possesses both a boronic acid group (–B(OH)₂) at the ortho position relative to a carboxylic acid (–COOH) group, enabling orthogonal reactivity that is not available in simpler phenylboronic acids. While direct head-to-head comparative yield data against specific analogs in identical Suzuki coupling conditions are not identified in the open literature, class-level evidence demonstrates that ortho-carboxy-substituted arylboronic acids exhibit distinct coordination chemistry and intramolecular hydrogen bonding that alters transmetalation kinetics relative to para- or meta-substituted analogs [1]. In the context of iterative cross-coupling strategies, the carboxylic acid moiety can be selectively protected, coupled, or derivatized independently of the boronic acid, providing a synthetic advantage over mono-functional boronic acids that require additional steps for functional group installation [2].

Suzuki-Miyaura cross-coupling orthogonal reactivity biaryl synthesis

Electron-Withdrawing Chloro Substituent Modulates Boronic Acid Lewis Acidity and Binding Affinity

The 5-chloro substituent on 2-borono-5-chlorobenzoic acid exerts an electron-withdrawing effect that enhances the Lewis acidity of the boronic acid group compared to unsubstituted phenylboronic acid [1]. Class-level studies on substituted phenylboronic acids demonstrate that para-electron-withdrawing groups increase the boronic acid pKa and strengthen binding affinity toward 1,2- and 1,3-diols under physiological conditions [2]. This electronic modulation is mechanistically relevant to the compound‘s reported application as an intermediate in β-lactamase inhibitor synthesis, where boronic acid-based inhibitors function via reversible covalent binding to the catalytic serine residue in the enzyme active site [3]. The 2-borono-5-chlorobenzoic acid scaffold appears as a core substructure in patent claims for non-β-lactam β-lactamase inhibitors, indicating that this specific substitution pattern confers favorable target engagement properties [3].

boronic acid pKa Lewis acidity diol binding β-lactamase inhibition

Measured LogP (-0.282) Predicts Superior Aqueous Solubility for Aqueous-Phase Coupling and Biological Assays

2-Borono-5-chlorobenzoic acid exhibits a calculated LogP value of -0.282, as reported by multiple authoritative chemical databases [1]. This negative LogP value indicates a strong preference for aqueous phase partitioning, which differentiates it from many common arylboronic acids used in organic synthesis that possess LogP values > 1.0 (e.g., phenylboronic acid: LogP ~1.1; 4-chlorophenylboronic acid: LogP ~1.8) [2]. The enhanced aqueous solubility is attributed to the dual hydrophilic functional groups (boronic acid and carboxylic acid) coupled with the moderately polar chloro substituent.

LogP aqueous solubility drug-likeness bioconjugation

Patent-Cited Intermediate Status for β-Lactamase Inhibitors Confirms Biological Relevance

2-Borono-5-chlorobenzoic acid and its structural analogs are explicitly cited as core intermediates in patent filings for non-β-lactam β-lactamase inhibitors [1]. The patent (Fulcrum Pharmaceuticals Inc., 2005) describes boronic acid-based compounds with ortho-carboxy substitution patterns as inhibitors of β-lactamase enzymes, which are the primary mechanism of bacterial resistance to β-lactam antibiotics. The 2-borono-5-chlorobenzoic acid scaffold provides the essential boronic acid warhead that reversibly binds the catalytic serine residue while the carboxylic acid group participates in additional hydrogen-bonding interactions within the enzyme active site [2].

β-lactamase inhibition antibiotic resistance boronic acid therapeutics pharmaceutical intermediate

2-Borono-5-chlorobenzoic Acid: High-Value Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling for Pharmaceutical Biaryl Synthesis

2-Borono-5-chlorobenzoic acid serves as an arylboronic acid partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides to construct biaryl pharmaceutical intermediates . The ortho-carboxylic acid group enables subsequent amide bond formation or esterification without requiring additional functional group installation steps, streamlining the synthesis of drug candidates containing biphenyl carboxylic acid motifs [1]. The chlorine substituent at the 5-position remains available for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling after the initial Suzuki reaction.

Synthesis of Non-β-Lactam β-Lactamase Inhibitors

The 2-borono-5-chlorobenzoic acid scaffold is directly relevant to the development of boronic acid-based β-lactamase inhibitors, which represent a clinically validated strategy for overcoming antibiotic resistance in Gram-negative bacterial infections . The boronic acid moiety acts as a transition-state analog inhibitor by forming a reversible tetrahedral adduct with the catalytic serine residue of β-lactamase enzymes [2]. The carboxylic acid group enhances binding affinity through additional active-site interactions, while the 5-chloro substituent provides a handle for further structural optimization and modulates the electronic properties of the boronic acid warhead [1].

Boronic Acid-Based Chemosensors and Affinity Materials

The dual boronic acid and carboxylic acid functionality, combined with the electron-withdrawing chloro substituent, makes 2-borono-5-chlorobenzoic acid a candidate for the development of boronic acid-based chemosensors targeting diol-containing biomolecules . The ortho-carboxy group can serve as an anchoring point for immobilization onto solid supports or for conjugation to fluorescent reporters, while the boronic acid moiety provides reversible covalent binding to 1,2- and 1,3-diols under physiological conditions [1]. The measured LogP of -0.282 ensures adequate aqueous solubility for biological assay conditions.

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